molecular formula C16H16N6O3S B2742271 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866018-61-3

2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2742271
CAS RN: 866018-61-3
M. Wt: 372.4
InChI Key: SBNVWSZSBXIPTH-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Synthons and Crystal Engineering

The study by Yingying Chai et al. (2019) explored the synthesis of new 1,2,4-triazolo[1,5-a]pyridine derivatives with diverse 2-substituents, including a morpholinomethylphenyl group at the 5-position. The research highlighted how these substituents impact the crystal structures through unique electronic and intermolecular interactions, forming diverse supramolecular synthons. This insight is valuable for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Antimicrobial and Antibacterial Activities

S. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, demonstrating its antibacterial activity against Gram-positive and Gram-negative microbial strains. This study provides evidence of the compound's potential in antimicrobial applications (Lahmidi et al., 2019).

Synthetic and Medicinal Perspectives

A comprehensive overview by S. Merugu et al. (2022) discussed the wide range of pharmacological activities associated with [1,2,4]Triazolo[1,5‐a]pyrimidine scaffolds. This includes their use in anticancer, antimicrobial, anti-tubercular treatments, and more, showcasing the versatility of this chemical structure in medicinal chemistry (Merugu et al., 2022).

Anticancer Activities

Research into the synthetic routes and potential anticancer activities of 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives has shown promise. For instance, N. A. Aksenov et al. (2020) discovered that certain triazoles could induce differentiation in neuroblastoma cancer cells, highlighting a new avenue for therapeutic exploration (Aksenov et al., 2020).

Antimicrobial Activity Enhancement

Devang R. Prajapati et al. (2014) synthesized a series of novel triazolo[1,5-a]pyrimidine derivatives that showed significant antimicrobial activities. This suggests that modifications to the core structure can enhance its effectiveness against various microbial strains (Prajapati et al., 2014).

properties

IUPAC Name

4-[3-(2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-26-16-18-15-17-13(4-5-21(15)19-16)12-10-11(2-3-14(12)22(23)24)20-6-8-25-9-7-20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVWSZSBXIPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=NC2=N1)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

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